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Compound of Interest

Compound Name: Cytochrome c-pigeon (88-104)

Cat. No.: B12298477 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural conformation of the pigeon

cytochrome c fragment spanning residues 88-104. This peptide is a cornerstone in the study of

T-lymphocyte activation and autoimmune responses. This document synthesizes theoretical

and experimental findings to offer a comprehensive understanding of its structural propensities

and biological function.

Physicochemical Properties
The pigeon cytochrome c (88-104) peptide is a 17-amino acid sequence with the primary

structure: Lys-Ala-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lys. Its

fundamental physicochemical characteristics are summarized in Table 1.
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Property Value Reference

Sequence

H-Lys-Ala-Glu-Arg-Ala-Asp-

Leu-Ile-Ala-Tyr-Leu-Lys-Gln-

Ala-Thr-Ala-Lys-OH

[Generic]

Molecular Formula C84H144N24O25 [Generic]

Average Molecular Weight 1890.18 g/mol [Generic]

Theoretical pI 10.04 [Generic]

Extinction Coefficient 1280 M-1cm-1 [Generic]

GRAVY (Grand Average of

Hydropathicity)
-0.45 [Generic]

Conformational Analysis
The structural conformation of pigeon cytochrome c (88-104) is critical to its function as a T-cell

antigen. While a crystal structure of the isolated peptide is unavailable, its conformation has

been probed through theoretical calculations and inferred from studies of homologous

peptides.

Theoretical Conformational Energy Calculations
Conformational energy calculations have been instrumental in predicting the structural

preferences of the pigeon cytochrome c (88-104) peptide and its constituent fragments in a

nonpolar environment, mimicking the cell membrane. These studies suggest a strong

predisposition for an α-helical conformation in specific regions, which is believed to be crucial

for its biological activity.[1][2]

A key study by Pincus and colleagues dissected the 88-104 sequence to evaluate the

conformational preferences of its segments. Their findings indicate that the fragments 88-91

(Lys-Ala-Glu-Arg) and 94-98 (Ala-Tyr-Leu-Lys-Gln) exhibit a strong propensity to adopt an α-

helical structure. In contrast, the intervening tripeptide 91-93 (Arg-Ala-Asp) shows a preference

for a non-helical, or coil, conformation. The C-terminal segment 99-103 (Ala-Thr-Ala-Lys) by

itself tends to exist as a statistical coil. However, when linked to the 94-98 fragment, the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.pnas.org/doi/pdf/10.1073/pnas.80.11.3297
https://pubmed.ncbi.nlm.nih.gov/6304705/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12298477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


combined peptide (94-103) demonstrates a strong preference for an α-helical conformation.[1]

[2]

These computational results, which have been supported by experimental findings showing the

antigenicity of these fragments, are summarized in Table 2.[1][2]

Peptide Fragment
(Residues)

Sequence Predicted Conformation

88-91 Lys-Ala-Glu-Arg α-helical

91-93 Arg-Ala-Asp Non-helical

94-98 Ala-Tyr-Leu-Lys-Gln α-helical

99-103 Ala-Thr-Ala-Lys Statistical Coil

94-103
Ala-Tyr-Leu-Lys-Gln-Ala-Thr-

Ala-Lys
α-helical

Conformation when Bound to MHC Class II
In contrast to its predicted helical propensity in a nonpolar environment, the crystal structure of

a variant of the pigeon cytochrome c peptide bound to the mouse MHC class II molecule I-Ek

reveals an extended conformation.[3] This extended backbone geometry allows the peptide to

fit within the binding groove of the MHC molecule, a necessary step for its presentation to T-cell

receptors. This indicates that the peptide is conformationally flexible and can adopt different

structures depending on its environment.

Biological Function and Signaling Pathway
The primary biological role of the pigeon cytochrome c (88-104) peptide is to act as an antigen

that stimulates a T-cell response. This process is initiated by the presentation of the peptide by

an antigen-presenting cell (APC) to a T-helper cell.
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T-Cell Receptor (TCR) Signaling Pathway.
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Experimental Protocols
The following sections outline generalized protocols for key experiments used to study the

structural conformation and biological activity of pigeon cytochrome c (88-104).

Peptide Synthesis and Purification Workflow

Start

Solid-Phase Peptide Synthesis (SPPS)

Cleavage from Resin & Deprotection

Precipitation & Washing

Reverse-Phase HPLC

Mass Spectrometry & Analytical HPLC

Lyophilization

Final Peptide Powder
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Peptide Synthesis and Purification Workflow.

Protocol:

Synthesis: The peptide is synthesized on a solid support resin using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry. Amino acids are added sequentially from the C-

terminus to the N-terminus.

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-

chain protecting groups are removed using a cleavage cocktail, typically containing

trifluoroacetic acid (TFA).

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether and

washed to remove scavengers and byproducts.

Purification: The crude peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC) on a C18 column.

Analysis: The purity and identity of the peptide are confirmed by analytical RP-HPLC and

mass spectrometry.

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain a stable

powder.

Circular Dichroism (CD) Spectroscopy for Secondary
Structure Estimation
Protocol:

Sample Preparation: A stock solution of the peptide is prepared in a suitable buffer (e.g., 10

mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

The final peptide concentration for measurement is typically between 0.1 and 1 mg/mL.[4]

Instrument Setup: A CD spectrometer is purged with nitrogen gas. The instrument

parameters are set for far-UV measurements (e.g., wavelength range: 190-260 nm,
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bandwidth: 1.0 nm, scanning speed: 50 nm/min).[4]

Blank Measurement: A baseline spectrum of the buffer is recorded using the same cuvette

(typically 1 mm path length) as for the sample.[4]

Sample Measurement: The CD spectrum of the peptide solution is acquired. Multiple scans

(3-5) are averaged to improve the signal-to-noise ratio.[4]

Data Processing: The buffer baseline is subtracted from the peptide spectrum. The data is

converted from machine units (millidegrees) to mean residue ellipticity.[4]

Secondary Structure Analysis: The resulting spectrum is analyzed using deconvolution

software (e.g., DichroWeb) to estimate the percentages of α-helix, β-sheet, and random coil.

[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for
3D Structure Determination
Protocol:

Sample Preparation: The peptide is dissolved in a buffered solution (e.g., 90% H2O/10%

D2O) to a concentration of 1-5 mM. The pH is adjusted to the desired value.[5][6]

Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY)

are performed on a high-field NMR spectrometer.

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in

the peptide sequence.

Structural Restraints: Through-space proton-proton distances are derived from the intensities

of NOESY cross-peaks. Dihedral angle restraints can be obtained from coupling constants.

Structure Calculation: The experimental restraints are used as input for structure calculation

programs to generate a family of 3D structures consistent with the NMR data.

Structure Validation: The quality of the calculated structures is assessed using various

validation tools.
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T-Lymphocyte Proliferation Assay
Protocol:

Cell Preparation: Peritoneal exudate T lymphocytes (PETLES) are obtained from mice

previously immunized with pigeon cytochrome c.[6]

Cell Culture: The PETLES are cultured in 96-well plates at a density of 2 x 10^5 cells per

well.

Antigen Stimulation: The pigeon cytochrome c (88-104) peptide is added to the cell cultures

at various concentrations.

Incubation: The cells are incubated for a period of time (e.g., 4 days) to allow for T-cell

proliferation.

Proliferation Measurement: Tritiated thymidine ([3H]thymidine) is added to the cultures for

the final 18 hours of incubation. The cells are then harvested, and the amount of

incorporated [3H]thymidine is measured using a scintillation counter. The level of

incorporation is proportional to the extent of T-cell proliferation.

Need Custom Synthesis?
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To cite this document: BenchChem. [Structural Conformation of Cytochrome c-pigeon (88-
104): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12298477#structural-conformation-of-cytochrome-c-
pigeon-88-104]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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